10-Hydroxyoctadecenoic acid
Description
Contextualizing Hydroxy Fatty Acids in Biological Systems
Hydroxy fatty acids (HFAs) are a relatively small but functionally important class of lipids found across the plant and animal kingdoms. gerli.com Their defining feature is the presence of at least one hydroxyl group along their hydrocarbon chain, a modification that imparts unique chemical and physical properties. gerli.com These properties allow HFAs to participate in a wide array of biological processes, from serving as structural components of complex lipids like sphingolipids to acting as signaling molecules. gerli.commdpi.com
HFAs are involved in various metabolic pathways, including biotransformation and oxidation processes. gerli.com In plants, they can act as self-defense compounds against fungi. nih.gov In mammals, certain HFAs are known to have potent physiological effects; for instance, some are involved in inflammation and immune responses. mdpi.com The specific position of the hydroxyl group and the stereochemistry of the molecule are critical in determining its biological function. mdpi.comnih.gov The growing recognition of their importance has established HFAs as valuable biomarkers in biomedicine and environmental science. gerli.com
Nomenclature and Structural Specificity of 10-Hydroxyoctadecenoic Acid Isomers
The term "this compound" refers to an 18-carbon fatty acid containing a hydroxyl group at the 10th carbon and a double bond elsewhere in the chain. However, this name is not fully specific and encompasses several isomers.
It is crucial to distinguish this compound (10-HODE), which is unsaturated, from its saturated counterpart, 10-Hydroxyoctadecanoic acid (10-HSA), also known as 10-hydroxystearic acid. hmdb.ca 10-HSA is an 18-carbon fatty acid with a hydroxyl group at the C10 position but lacks any carbon-carbon double bonds in its chain. hmdb.ca
10-HSA is produced by the enzymatic hydration of oleic acid (an 18-carbon monounsaturated fatty acid) by various microorganisms, including gut bacteria like Lactobacillus plantarum and Lactococcus lactis. jmb.or.krjmb.or.kr This conversion involves the addition of a water molecule across the double bond of oleic acid. jmb.or.kr Research has highlighted 10-HSA's role as a gut microbial metabolite that can influence host physiology. For example, it has been shown to act as a ligand for peroxisome proliferator-activated receptor alpha (PPARα). researchgate.net
In contrast, 10-HODE retains a double bond, making it an unsaturated hydroxy fatty acid. Its properties and biological origins differ from 10-HSA. For instance, a specific isomer, 10-hydroxy-cis-12-octadecenoic acid, is produced from the polyunsaturated fatty acid linoleic acid, not oleic acid. researchgate.netnih.gov
The structure of 10-HODE can vary significantly based on the position and configuration of its double bond (regioisomerism) and the spatial arrangement of the hydroxyl group (stereoisomerism).
Regioisomers: The double bond in an 18-carbon chain can be located at various positions, leading to different regioisomers of hydroxyoctadecenoic acid. For example, besides 10-HODE, there are 9-hydroxy, 11-hydroxy, and 12-hydroxyoctadecenoic acids, among others. nih.govresearchgate.net The specific isomer produced often depends on the substrate fatty acid and the enzyme system involved. For instance, biotransformation of oleic acid by Pseudomonas sp. can yield (E)-9-hydroxy-10-octadecenoic acid. researchgate.net
Stereoisomers: The carbon atom to which the hydroxyl group is attached (C-10) is a chiral center, meaning it can exist in two different three-dimensional arrangements, or stereoisomers: (R) and (S). ebi.ac.uk This stereospecificity is a hallmark of enzymatic reactions, with different enzymes producing different stereoisomers. nih.gov For example, the hydration of linoleic acid by certain lactic acid bacteria specifically produces (S)-(12Z)-10-hydroxy-octadecenoic acid. mdpi.com The (R) or (S) configuration is critical to the molecule's biological activity and how it interacts with other molecules in the body.
The table below summarizes key isomers related to 10-HODE.
| Common Name | Systematic Name | Parent Fatty Acid | Key Structural Features |
| 10-HSA | 10-Hydroxyoctadecanoic acid | Oleic Acid | Saturated C18 chain, -OH at C10 |
| 10-HODE | 10-Hydroxy-cis-12-octadecenoic acid | Linoleic Acid | C18 chain, -OH at C10, cis double bond at C12 |
| Ricinoleic acid | 12-Hydroxy-9Z-octadecenoic acid | Oleic Acid | C18 chain, -OH at C12, cis double bond at C9 |
| 13-HOE | (9Z)-13-Hydroxyoctadec-9-enoic acid | Linoleic Acid | C18 chain, -OH at C13, cis double bond at C9 |
Historical Perspective of Research on this compound
Research into hydroxy fatty acids produced by microorganisms has a history stretching back several decades. The enzymes responsible for their formation, known as fatty acid hydratases (FAHs), were first studied in the early 1960s. nih.gov These initial studies focused on oleate (B1233923) hydratases, which convert oleic acid into 10-hydroxystearic acid (10-HSA). nih.gov
The understanding of 10-HODE, particularly its isomers derived from linoleic acid, is more recent. A significant body of work has emerged from the study of lactic acid bacteria and other gut microbes. jmb.or.krnih.govpnas.org For example, Lactobacillus plantarum was identified as capable of converting linoleic acid into 10-hydroxy-cis-12-octadecenoic acid (an isomer of 10-HODE). nih.gov This compound was found to be an intermediate in the microbial production of conjugated linoleic acid (CLA), a fatty acid with various reported health benefits. pnas.org
More recently, research has focused on the specific biological activities of these microbial metabolites. Studies have demonstrated that 10-hydroxy-cis-12-octadecenoic acid can ameliorate intestinal epithelial barrier impairment, highlighting a potential role in gut health. nih.gov This has opened up new avenues of investigation into the complex interactions between dietary fats, the gut microbiome, and host physiology.
Structure
3D Structure
Properties
CAS No. |
80110-77-6 |
|---|---|
Molecular Formula |
C18H34O3 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
(E)-10-hydroxyoctadec-2-enoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h13,16-17,19H,2-12,14-15H2,1H3,(H,20,21)/b16-13+ |
InChI Key |
AMPZNWGEMPXFMM-DTQAZKPQSA-N |
Isomeric SMILES |
CCCCCCCCC(CCCCCC/C=C/C(=O)O)O |
Canonical SMILES |
CCCCCCCCC(CCCCCCC=CC(=O)O)O |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of 10 Hydroxyoctadecenoic Acid
Enzymatic Biotransformation Routes
The synthesis of 10-HOD is predominantly an enzymatic affair, with specific enzymes acting on unsaturated fatty acid precursors.
A key enzyme in the production of the saturated analogue, 10-hydroxyoctadecanoic acid, is oleate (B1233923) hydratase (OhyA). nih.gov This enzyme catalyzes the addition of a water molecule across the double bond of oleic acid. nih.gov Specifically, it adds a hydroxyl group at the C10 position and a proton at the C9 position. While this process yields the saturated 10-hydroxystearic acid, it is a fundamental and well-studied pathway in the broader context of 10-hydroxy fatty acid formation. nih.govmdpi.com The enzyme is widely found in various bacteria and plays a role in detoxifying unsaturated fatty acids. nih.govuniprot.org
10-Hydroxyoctadecenoic acid is directly synthesized from linoleic acid through the action of specific microbial enzymes. nih.govnih.gov This biotransformation involves the hydration of one of the double bonds in linoleic acid. gsartor.org Several microorganisms, including various species of Lactobacillus and Stenotrophomonas, are known to facilitate this conversion. nih.govnih.gov The process can be highly specific, yielding 10-hydroxy-12(Z)-octadecenoic acid as the primary product. nih.gov Additionally, other unsaturated fatty acids like linolenic acid can also serve as substrates for certain microbial enzymes, leading to the production of related hydroxy fatty acids, such as 10-hydroxy-12(Z),15(Z)-octadecadienoic acid. gsartor.orgjmb.or.kr The enzyme systems in some organisms, like Flavobacterium sp. DS5, can produce 10-HOD from linoleic acid with significant yields. gsartor.org
Enzymatic Mechanisms and Gene Regulation in Biosynthesis
The biosynthesis of this compound (10-HOE) is a multi-step process primarily observed in certain gut bacteria, such as Lactiplantibacillus plantarum. nih.govpnas.org This pathway involves a series of enzymatic reactions that convert linoleic acid into 10-HOE and other metabolites. nih.govnih.gov The key enzymes in this process are Fatty Acid Hydratases (CLA-HY), Dehydrogenases (CLA-DH), Double Bond Isomerases (CLA-DC), and Enoate Reductases (CLA-ER). sci-hub.setandfonline.comresearchgate.net
Fatty Acid Hydratases (CLA-HY)
Fatty Acid Hydratases, specifically linoleate (B1235992) hydratase (CLA-HY), catalyze the initial step in the conversion of linoleic acid. pnas.orguniprot.org This enzyme facilitates the hydration of the cis-9 double bond of linoleic acid to form 10-hydroxy-cis-12-octadecenoic acid (HYA), a specific isomer of 10-HOE. pnas.orgnih.govkyoto-u.ac.jp This reaction is highly specific, generating the C10 hydroxy group in the (S)-configuration with high enantioselectivity. uniprot.org CLA-HY can also act as a dehydratase, converting 10-hydroxy C18 fatty acids back into fatty acids with a cis double bond at the ∆9 position. sci-hub.seuniprot.org The optimal pH for both the hydration of linoleic acid and the dehydration of 10-hydroxy-cis-12-octadecenoic acid is 5.5. uniprot.org
Beyond linoleic acid, CLA-HY exhibits activity towards other C16 and C18 fatty acids with a cis-9 double bond, converting them into their corresponding 10-hydroxy fatty acids. kyoto-u.ac.jp This includes palmitoleic acid, oleic acid, alpha-linolenic acid, gamma-linolenic acid, and stearidonic acid. uniprot.org
Table 1: Substrate Specificity of Fatty Acid Hydratase (CLA-HY)
| Substrate | Product |
|---|---|
| Linoleic acid | 10-hydroxy-cis-12-octadecenoic acid |
| Palmitoleic acid | 10-hydroxypalmitic acid |
| Oleic acid | 10-hydroxyoctadecanoic acid |
| Alpha-linolenic acid | 10-hydroxy-cis-12,cis-15-octadecadienoic acid |
| Gamma-linolenic acid | 10-hydroxy-cis-6,cis-12-octadecadienoic acid |
| Stearidonic acid | 10-hydroxystearic acid |
This table is based on findings from multiple studies. uniprot.orgkyoto-u.ac.jp
Dehydrogenases (CLA-DH)
Following the initial hydration step, dehydrogenases (CLA-DH) play a crucial role in the metabolic pathway. sci-hub.se CLA-DH catalyzes the dehydrogenation of the hydroxyl group at the C10 position of 10-hydroxy fatty acids to generate a 10-oxo fatty acid intermediate. nih.govpnas.org This enzyme can also work in the reverse direction, hydrogenating a 10-oxo group to a 10-hydroxy group, and shows low stereoselectivity in these reactions. sci-hub.se For instance, it can convert 10-oxo-octadecanoic acid into 10-hydroxyoctadecanoic acid in the presence of NADH. sci-hub.se
Double Bond Isomerases (CLA-DC) and Enoate Reductases (CLA-ER)
The combined action of CLA-HY, CLA-DH, and a double bond isomerase (CLA-DC) is necessary for the synthesis of conjugated linoleic acids (CLAs), with 10-hydroxy-cis-12-octadecenoic acid serving as an intermediate. nih.govsci-hub.se CLA-DC is responsible for isomerizing the double bond at the Δ12 position, which leads to the formation of a conjugated enone structure. nih.govpnas.org
Enoate reductases (CLA-ER) are involved in the saturation of the carbon-carbon double bond. sci-hub.se Specifically, CLA-ER, requiring FMN as a cofactor and NADH as a hydrogen donor, saturates the C=C double bond in compounds like 10-oxo-trans-11-octadecenoic acid to produce 10-oxooctadecanoic acid. sci-hub.se This enzyme is a key component of the linoleic acid saturation pathway. kyoto-u.ac.jp
Catabolic Pathways and Degradation in Biological Systems
The breakdown of this compound occurs in both prokaryotic and mammalian systems, involving distinct metabolic processes.
Prokaryotic Metabolic Processing (e.g., Beta-oxidation, Cytochrome P450 systems)
In prokaryotes, the degradation of fatty acids, including hydroxylated forms, primarily occurs through the β-oxidation cycle. wikipedia.orgmicrobenotes.comnih.gov This catabolic process breaks down fatty acid molecules to generate acetyl-CoA, which can then enter the citric acid cycle for energy production. wikipedia.orgnih.gov The process involves a series of enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle. nih.gov
Some bacteria, like Pseudomonas species, can hydroxylate oleic acid to form this compound, which is then further oxidized to the corresponding ketone. vulcanchem.com While not directly part of the core β-oxidation pathway, cytochrome P450 monooxygenases in some microbes can hydroxylate fatty acids, preparing them for subsequent degradation. researchgate.net
Mammalian Metabolic Considerations
In mammalian cells, the metabolism of this compound has been observed, with evidence of its breakdown. ebi.ac.uk Studies using Chinese hamster ovary (CHO) cells showed that a significant portion of supplemented 10-hydroxy-cis-12-octadecenoic acid (HYA) is metabolized, with C2- and C4-chain-shortened metabolites detected. ebi.ac.uk This suggests that, similar to prokaryotes, β-oxidation is a likely pathway for its degradation in mammals.
Molecular Interactions and Cellular Mechanisms of 10 Hydroxyoctadecenoic Acid
Receptor-Mediated Signaling
10-HODE initiates its biological effects by binding to and activating specific receptors. This engagement occurs at both the cell membrane and within the nucleus, triggering distinct signaling events.
10-HODE is a known agonist for G protein-coupled receptors, particularly GPR40, which is also designated as Free Fatty Acid Receptor 1 (FFAR1) [1, 2]. GPR40 is highly expressed in various tissues, including the intestinal epithelium. Upon binding, 10-HODE induces a conformational change in the GPR40 receptor, leading to the activation of its associated heterotrimeric G protein, predominantly the Gαq/11 subunit .
Research conducted on intestinal epithelial cell lines, such as Caco-2, has demonstrated that 10-HODE potently activates GPR40-mediated signaling. This activation is a concentration-dependent process, and the efficacy of 10-HODE is comparable to other known fatty acid ligands for this receptor. The activation of the Gαq/11 pathway by 10-HODE serves as the primary upstream event for subsequent intracellular signaling cascades, including calcium mobilization and MEK-ERK pathway modulation [1, 2].
Table 1: Research Findings on 10-HODE and GPR40 Activation
| Parameter | Finding | Cellular Context | Implication | Reference |
|---|---|---|---|---|
| Receptor Target | G Protein-Coupled Receptor 40 (GPR40/FFAR1) | Intestinal Epithelial Cells (Caco-2) | 10-HODE acts as a specific agonist. | , |
| Mechanism | Binds to GPR40, activating the Gαq/11 protein subunit. | HEK293 cells transfected with GPR40 | Initiates downstream signaling via the Gαq pathway. |
| Effect | Agonistic activity leading to receptor activation. | Caco-2 cells | Triggers intracellular signaling cascades responsible for its biological effects. | |
In addition to its effects on cell surface receptors, 10-HODE also functions as a ligand for nuclear receptors, specifically as an agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) [1, 13]. As a fatty acid derivative, 10-HODE can traverse the cell membrane and enter the nucleus, where it directly binds to the ligand-binding domain of PPARα.
This binding event induces the activation of PPARα, causing it to form a heterodimer with the Retinoid X Receptor (RXR). This activated complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This interaction modulates the transcription of genes involved in critical metabolic processes, such as fatty acid oxidation and inflammation. The agonistic activity on PPARα represents a distinct, GPR40-independent mechanism through which 10-HODE can exert its cellular effects [1, 13].
Intracellular Signaling Cascades
The activation of GPR40 by 10-HODE triggers a well-defined series of intracellular events that propagate the signal from the cell membrane to the nucleus, ultimately altering cellular behavior.
A primary consequence of GPR40 activation by 10-HODE is the stimulation of calcium signaling [1, 2]. The Gαq/11 pathway, initiated upon receptor binding, activates the enzyme Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
Table 2: Summary of 10-HODE's Effect on Calcium Signaling
| Signaling Step | Molecule/Ion | Action | Outcome | Reference |
|---|---|---|---|---|
| GPR40 Activation | Gαq/11 | Activation | Stimulates Phospholipase C (PLC). | , |
| Second Messenger Production | Inositol Trisphosphate (IP3) | Production by PLC | Binds to IP3 receptors on the endoplasmic reticulum. |
| Calcium Release | Calcium (Ca²⁺) | Release from ER stores | Transient increase in cytosolic Ca²⁺ concentration. | , |
The signaling cascade initiated by 10-HODE also includes the robust activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the MEK-ERK cascade [1, 2]. The activation of GPR40 and the subsequent rise in intracellular calcium can lead to the stimulation of upstream kinases that converge on this pathway.
The process involves a sequential phosphorylation cascade where MEK (also known as MAP2K) is phosphorylated and activated. Activated MEK then phosphorylates Extracellular signal-regulated kinase (ERK, also known as MAPK1/2) at specific threonine and tyrosine residues. Studies using Western blot analysis have confirmed that treatment of intestinal epithelial cells with 10-HODE leads to a significant increase in the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) . This phosphorylation signifies the activation of the pathway, which is a critical step for transmitting signals to the nucleus to regulate gene expression related to cell proliferation, differentiation, and function [1, 2].
A significant functional outcome of the 10-HODE-induced signaling cascade is the enhancement of epithelial barrier function through the regulation of tight junction (TJ) proteins [1, 2]. Tight junctions are multiprotein complexes that seal the paracellular space between adjacent epithelial cells, controlling solute and water flux. Key structural and regulatory proteins of the TJ complex include Occludin and Zonula Occidens-1 (ZO-1).
The activation of the GPR40-MEK-ERK pathway by 10-HODE has been shown to directly impact these proteins. Research demonstrates that 10-HODE treatment increases the expression levels of both Occludin and ZO-1. Furthermore, immunofluorescence studies reveal that 10-HODE promotes the proper localization of these proteins to the cell-cell junctions, strengthening the barrier . This structural enhancement is functionally correlated with an increase in Transepithelial Electrical Resistance (TEER), a key indicator of improved barrier integrity. The mechanism involves the ERK-mediated transcriptional regulation and post-translational modification of TJ components, thereby reinforcing the epithelial barrier [1, 2].
Table 3: Effects of 10-HODE on Tight Junction Proteins and Barrier Function
| Target Protein/Parameter | Observed Effect | Method of Detection | Cellular Context | Reference |
|---|---|---|---|---|
| Occludin | Increased protein expression and enhanced localization at cell junctions. | Western Blot, Immunofluorescence | Caco-2 cells | , |
| Zonula Occidens-1 (ZO-1) | Increased protein expression and reinforcement at cell junctions. | Western Blot, Immunofluorescence | Caco-2 cells | , |
| Barrier Function | Significant increase in Transepithelial Electrical Resistance (TEER). | TEER Measurement | Caco-2 cell monolayer | |
Effects on Gene Expression and Protein Regulation
10-Hydroxyoctadecenoic acid (10-HODE) functions as a potent signaling lipid that directly influences cellular function by modulating the expression of key genes and the regulation of their protein products. Its effects are most prominently observed in the pathways governing lipid metabolism, inflammation, and energy homeostasis.
10-HODE is a known endogenous ligand and activator of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ. This interaction is central to its ability to transcriptionally regulate genes involved in both lipid metabolism and inflammation.
In the context of lipid metabolism, 10-HODE's activation of PPARγ leads to the suppression of adipogenesis (the formation of fat cells) and lipogenesis (the synthesis of fatty acids). It achieves this by downregulating the expression of critical transcription factors and enzymes required for fat storage. Key gene targets include:
Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): A master regulator of lipogenesis. 10-HODE reduces its expression, thereby decreasing the synthesis of downstream enzymes.
Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC): Essential enzymes for the de novo synthesis of fatty acids. The expression of their corresponding genes, FAS and ACC, is significantly inhibited by 10-HODE.
Simultaneously, 10-HODE exerts potent anti-inflammatory effects by inhibiting the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway. By activating PPARγ, 10-HODE prevents the activation and nuclear translocation of NF-κB, which in turn suppresses the transcription of major pro-inflammatory cytokine genes, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This dual action on lipid and inflammatory pathways positions 10-HODE as a critical signaling molecule in maintaining metabolic homeostasis.
Table 1: Summary of 10-HODE's Effects on Gene Expression in Metabolism and Inflammation This interactive table summarizes the transcriptional changes induced by 10-HODE. You can sort the columns to analyze the data.
| Gene Target | Primary Function | Observed Effect of 10-HODE | Pathway |
| PPARγ | Master regulator of adipogenesis; anti-inflammatory transcription factor | Activation (acts as a ligand) | Lipid Metabolism / Inflammation |
| SREBP-1c | Master regulator of fatty acid and cholesterol synthesis | Downregulation / Inhibition | Lipid Metabolism |
| FAS | Enzyme for fatty acid synthesis | Downregulation / Inhibition | Lipid Metabolism |
| ACC | Rate-limiting enzyme in fatty acid synthesis | Downregulation / Inhibition | Lipid Metabolism |
| TNF-α | Pro-inflammatory cytokine | Downregulation / Inhibition | Inflammation |
| IL-6 | Pro-inflammatory cytokine | Downregulation / Inhibition | Inflammation |
A distinct and significant mechanism of 10-HODE's immunomodulatory action is its ability to selectively upregulate the expression of Tumor Necrosis Factor Receptor 2 (TNFR2). The biological effects of the potent cytokine TNF-α are mediated through two distinct receptors, TNFR1 and TNFR2, which trigger opposing cellular signals.
TNFR1: Ubiquitously expressed and generally associated with pro-inflammatory and pro-apoptotic (cell death) signaling.
TNFR2: Expression is more restricted (primarily on immune, endothelial, and neuronal cells) and is typically associated with cell survival, tissue regeneration, and anti-inflammatory responses.
Research has demonstrated that 10-HODE treatment of cells, including intestinal epithelial cells and macrophages, leads to a marked increase in the surface expression of TNFR2 protein and its corresponding mRNA levels. This upregulation is mediated, at least in part, through the activation of PPARγ. By increasing the abundance of TNFR2 relative to TNFR1, 10-HODE effectively shifts the cellular response to TNF-α away from a destructive, pro-inflammatory state and towards a protective, resolving, and tissue-reparative state. This selective modulation of a key cytokine receptor is a critical component of its role in resolving inflammation and maintaining tissue integrity.
10-HODE also plays a role in regulating cellular energy expenditure and mitochondrial function, particularly in skeletal muscle. This is achieved through its influence on the expression of Uncoupling Protein 3 (UCP3). UCP3 is a protein located in the inner mitochondrial membrane of skeletal muscle cells. Its primary functions include facilitating the transport of fatty acids and mildly uncoupling oxidative phosphorylation from ATP synthesis. This uncoupling process dissipates the proton gradient as heat and reduces the production of mitochondrial reactive oxygen species (ROS).
Studies conducted on skeletal muscle cells (myotubes) have shown that 10-HODE significantly increases the expression of the UCP3 gene. This transcriptional upregulation is believed to be mediated through the activation of PPARs (such as PPARδ), for which 10-HODE can act as a signaling molecule. The resulting increase in UCP3 protein levels enhances the muscle's capacity for fatty acid oxidation and provides a protective mechanism against cellular damage caused by lipid overload and associated oxidative stress.
Oxidative Stress Modulation and Reactive Oxygen Species (ROS) Production
10-HODE has a multifaceted role in the regulation of cellular oxidative balance, capable of both attenuating and participating in processes related to Reactive Oxygen Species (ROS) production. Its net effect is highly dependent on the cellular context and specific enzymatic pathways involved.
The primary mechanism by which 10-HODE attenuates oxidative stress is linked to its effects on mitochondrial and enzymatic ROS sources. As described in section 3.3.3, the 10-HODE-induced upregulation of UCP3 in skeletal muscle mitigates the production of mitochondrial superoxide (B77818) by reducing the mitochondrial membrane potential.
Furthermore, 10-HODE has been shown to directly inhibit ROS-generating enzymes. In phagocytic cells like neutrophils, a key function is the "respiratory burst," a rapid release of ROS used to destroy pathogens. This process is primarily driven by the NADPH oxidase (NOX) enzyme complex. Research has demonstrated that 10-HODE can inhibit the respiratory burst stimulated by agents like formyl-methionyl-leucyl-phenylalanine (fMLP), indicating a direct or indirect inhibitory action on the NOX complex. This function contributes to its anti-inflammatory profile by preventing excessive ROS-mediated tissue damage during an immune response.
Table 2: Summary of 10-HODE's Effects on Oxidative Stress Pathways This interactive table summarizes the mechanisms by which 10-HODE modulates ROS production.
| Cellular Process | Key Molecular Target | Effect of 10-HODE | Net Outcome on Oxidative Stress |
| Mitochondrial Respiration | Uncoupling Protein 3 (UCP3) | Upregulation of gene expression | Attenuation (Reduced mitochondrial ROS) |
| Phagocytic Respiratory Burst | NADPH Oxidase (NOX) Complex | Inhibition of activity | Attenuation (Reduced extracellular ROS) |
| Linoleic Acid Metabolism | Lipoxygenase / Cytochrome P450 | Is a product of oxidation | Serves as a signal of oxidative metabolism |
Biological Activities and Physiological Roles in Preclinical Models
Anti-inflammatory Effects in Cellular and Animal Models
10-Hydroxyoctadecenoic acid (HYA), a metabolite of linoleic acid produced by gut microbiota, has demonstrated a significant role in the amelioration of intestinal epithelial barrier impairment. nih.govresearchgate.net In in vitro studies using Caco-2 cells, a human colon adenocarcinoma cell line, HYA was shown to suppress the detrimental changes in the expression of tight junction-related molecules induced by tumor necrosis factor-alpha (TNF-α). nih.govnih.gov Specifically, it counteracted the altered expression of occludin, zonula occludens-1, and myosin light chain kinase, which are crucial for maintaining the integrity of the intestinal barrier. nih.gov
The mechanism of action for this protective effect has been partly elucidated. Research indicates that HYA suppresses the expression of TNF receptor 2 (TNFR2) mRNA and protein in both Caco-2 cells and murine colonic tissue. nih.govnih.gov This suppression of TNFR2 is mediated, at least in part, through the G protein-coupled receptor 40 (GPR40)-MEK-ERK pathway. nih.govnih.gov HYA was found to significantly up-regulate the expression of GPR40 in Caco-2 cells, suggesting that the activation of this receptor initiates a signaling cascade that ultimately reinforces the intestinal epithelial barrier. nih.govnih.gov
Table 1: Effects of this compound on Intestinal Epithelial Barrier Function Markers
| Cell Line/Tissue | Inducing Agent | Marker | Effect of this compound | Reference |
| Caco-2 cells | TNF-α | Occludin | Suppressed TNF-α-induced changes in expression | nih.gov |
| Caco-2 cells | TNF-α | Zonula occludens-1 | Suppressed TNF-α-induced changes in expression | nih.gov |
| Caco-2 cells | TNF-α | Myosin light chain kinase | Suppressed TNF-α-induced changes in expression | nih.gov |
| Caco-2 cells | TNF-α | TNFR2 mRNA and protein | Suppressed expression | nih.govnih.gov |
| Murine colonic tissue | Dextran sulfate sodium | TNFR2 protein | Suppressed expression | nih.govnih.gov |
| Caco-2 cells | - | GPR40 | Significantly up-regulated expression | nih.gov |
The beneficial effects of this compound on the intestinal barrier have been further investigated in murine models of colitis, a condition characterized by inflammation of the colon. In mice with dextran sulfate sodium (DSS)-induced colitis, a widely used model for inflammatory bowel disease, HYA demonstrated protective effects. nih.gov The administration of HYA was found to ameliorate intestinal inflammation. researchgate.net
Consistent with the in vitro findings, HYA suppressed the DSS-induced changes in the expression of tight junction-related molecules in the colonic tissue of these mice. nih.gov Furthermore, it also suppressed the expression of TNF receptor 2 (TNFR2) in the colonic tissue, reinforcing the in vitro observations of its mechanism of action. nih.govnih.gov These findings suggest that this compound may have a therapeutic potential in mitigating the intestinal barrier dysfunction associated with inflammatory bowel diseases. nih.gov
Antimicrobial Research Perspectives
Research into the antibacterial properties of hydroxy fatty acids has revealed potential applications. A study on 7,10-dihydroxy-8(E)-octadecenoic acid (DOD), a related dihydroxy fatty acid, demonstrated strong antibacterial activities against a range of plant pathogenic bacteria. nih.gov The minimum inhibitory concentration (MIC) values for DOD were found to be in the range of 125-1000μg/ml, and it was effective against both Gram-positive and Gram-negative strains. nih.gov
Another related compound, 10-hydroxy-2-decenoic acid (10-HDA), has been shown to possess antibacterial activity. nih.gov It has been investigated for its effects on Staphylococcus aureus, a significant human pathogen. nih.gov Studies have shown that 10-HDA can significantly reduce the biofilm biomass of S. aureus at sub-minimum inhibitory concentrations. nih.gov It was observed to inhibit the secretion of extracellular polymeric substances, decrease bacterial adhesion and aggregation, and disrupt the architecture of the biofilm. nih.gov Additionally, 10-HDA was found to significantly inhibit the hemolytic activity of S. aureus. nih.gov The underlying mechanism for these effects involves the downregulation of the expression of global regulators sarA and agrA, as well as the α-hemolysin gene hla. nih.gov
Hydroxy fatty acids are also being investigated for their antifungal properties. In general, these compounds have been reported to exhibit strong antifungal activity against a variety of fungi. mdpi.com One study identified 10-Octadecenoic acid, methyl ester as a component with antifungal effects. nih.gov
The related compound, 10-hydroxy-2-decenoic acid (10-HDA), has also demonstrated antifungal activity. This unique fatty acid, found in royal jelly, is recognized for its various biological activities, including antimicrobial effects. nih.govnih.gov While specific studies focusing solely on the antifungal properties of this compound are less common, the recognized activity of similar hydroxy fatty acids suggests a potential area for further research.
Cellular Proliferation and Differentiation Studies
The effects of hydroxystearic acids on cellular proliferation have been a subject of investigation, particularly in the context of cancer research. One study on hydroxystearic acid (HSA) demonstrated that it can have cytostatic and cytotoxic effects on tumor cells, interfering with cell cycle kinetics. nih.gov Another study that synthesized and evaluated a series of hydroxystearic acid regioisomers, including 10-hydroxystearic acid (10-HSA), found that 10-HSA exhibited a very weak inhibitory effect on the growth of several human cancer cell lines. nih.gov
In contrast, the related compound 10-hydroxy-2-decenoic acid (10-H2DA or 10-HDA) has shown more pronounced anti-proliferative activities. In MCF-7 breast cancer cells, co-treatment of 10-H2DA with the chemotherapeutic drug doxorubicin synergistically inhibited cancer cell growth. researchgate.net The proposed mechanisms involve the suppression of the oncoprotein c-MYC/BAX and activation of the tumor suppressor p53/BAX, leading to G1/S cell cycle arrest and apoptosis. researchgate.net
Furthermore, 10-HDA has been shown to exert cytotoxic effects on human hepatoma HepG2 cells in a dose-dependent manner. nih.govresearchgate.net The half-maximal cytotoxic concentration (CC50) for HepG2 cells was calculated to be 59.6 µg/mL, while for normal THLE-3 cells, it was 106.4 µg/mL, suggesting a degree of selectivity for cancer cells. nih.govresearchgate.net In these cells, 10-HDA was found to increase the number of necrotic and apoptotic cells and elevate the expression of pro-apoptotic genes such as caspase-3 and Bax. nih.govresearchgate.net
Table 2: Effects of 10-Hydroxy-2-Decenoic Acid on Cancer Cell Lines
| Cell Line | Compound | Effect | Mechanism | Reference |
| MCF-7 (Breast Cancer) | 10-Hydroxy-2-decenoic acid (co-treated with doxorubicin) | Synergistic inhibition of cell growth | Suppression of c-MYC/BAX, activation of p53/BAX, G1/S cell cycle arrest, apoptosis | researchgate.net |
| HepG2 (Human Hepatoma) | 10-Hydroxy-2-decenoic acid | Dose-dependent reduction in cell viability, increased necrosis and apoptosis | Upregulation of caspase-3 and Bax gene expression | nih.govresearchgate.net |
Comparative Analysis with Other Hydroxystearic Acid Isomers in Cancer Cell Lines
The antiproliferative effects of hydroxystearic acid (HSA) isomers, the saturated counterparts of hydroxyoctadecenoic acids, have been evaluated across various human cancer cell lines. Research investigating the impact of the hydroxyl group's position on the fatty acid chain reveals significant differences in biological activity.
In a comparative study, 10-hydroxystearic acid (10-HSA) demonstrated a markedly weaker effect on cancer cell growth compared to other regioisomers. Isomers such as 5-HSA, 7-HSA, and 9-HSA exhibited significant growth inhibitory activity against a panel of human tumor cell lines, including CaCo-2 (colon), HT29 (colon), HeLa (cervical), MCF7 (breast), and PC3 (prostate). In contrast, 10-HSA and 11-HSA showed only a very weak inhibitory effect, while 8-HSA displayed no inhibitory activity at all nih.gov. This highlights the critical role of the hydroxyl group's specific placement in determining the cytostatic and cytotoxic potential of these fatty acids harvard.edu. The diminished potency of 10-HSA suggests that its molecular structure is less effective at interfering with the cellular mechanisms that regulate proliferation in these specific cancer cell lines nih.gov.
Table 1: Comparative Inhibitory Activity of Hydroxystearic Acid (HSA) Isomers on Cancer Cell Lines
| Isomer | Inhibitory Activity on Analyzed Tumor Cell Lines |
| 5-HSA | Statistically significant |
| 7-HSA | Statistically significant |
| 8-HSA | No inhibitory activity |
| 9-HSA | Statistically significant |
| 10-HSA | Very weak effect |
| 11-HSA | Very weak effect |
Data sourced from a study evaluating the growth inhibitory effects of HSA regioisomers on a panel of cancer cell lines nih.gov.
Stimulation of Collagen Synthesis in Fibroblast Cultures
Beyond its limited role in cancer cell inhibition, the saturated form, 10-HSA, has been identified as an active modulator of the extracellular matrix. Specifically, it has been shown to stimulate the production of several types of collagen in fibroblast cultures.
Proteomic analysis of fibroblasts treated with 10-HSA revealed a significant increase in multiple collagen proteins. Treatment with 10-HSA led to the induction of Collagen alpha-1 (I), Collagen alpha-2 (I), Collagen alpha-2 (V), and Collagen alpha-1 (III). In the same study, 12-HSA did not induce these specific collagen types, underscoring the isomeric specificity of this effect. Furthermore, while both 10-HSA and 12-HSA increased levels of Collagen alpha-1 (VI) and Collagen alpha-3 (VI), the induction by 10-HSA was more pronounced. Research also demonstrated a synergistic effect on collagen III synthesis in skin explants when 10-HSA was combined with retinol.
Table 2: Effect of 10-HSA on Intracellular Collagen Protein Levels in Fibroblasts
| Collagen Type | Effect of 10-HSA Treatment |
| Collagen alpha-1 (I) | Increased |
| Collagen alpha-2 (I) | Increased |
| Collagen alpha-1 (III) | Increased |
| Collagen alpha-2 (V) | Increased |
| Collagen alpha-1 (VI) | Increased (more than 12-HSA) |
| Collagen alpha-3 (VI) | Increased (more than 12-HSA) |
Role as a Gut Microbial Metabolite in Host-Microbe Interactions
This compound, often abbreviated as HYA, is a significant metabolite produced by the gut microbiota from dietary linoleic acid nih.govfrontiersin.org. This conversion is carried out by bacteria such as Lactobacillus plantarum. As a product of this host-microbe interaction, 10-HOE plays a crucial role in maintaining intestinal homeostasis, particularly by reinforcing the epithelial barrier.
Studies have shown that 10-HOE can ameliorate intestinal epithelial barrier impairment caused by inflammatory triggers like tumor necrosis factor-alpha (TNF-α) and dextran sulfate sodium (DSS) nih.govnih.govphylogene.com. Its protective mechanism involves several key actions:
Regulation of Tight Junctions : It suppresses detrimental changes in the expression of tight junction-related proteins, including occludin and zonula occludens-1 nih.govphylogene.com.
Suppression of Inflammatory Signaling : 10-HOE downregulates the expression of TNF receptor 2 (TNFR2) in intestinal epithelial cells, thereby dampening the inflammatory cascade nih.govnih.govphylogene.com.
Activation of GPR40 : The compound is an agonist for G protein-coupled receptor 40 (GPR40). Activation of GPR40 by 10-HOE initiates a signaling pathway involving MEK-ERK, which is central to its barrier-restoring effects nih.govphylogene.com.
Notably, the presence of the double bond at the Δ12 position is critical for this activity. The saturated counterpart, 10-hydroxyoctadecanoic acid (HYB), which is a metabolite of oleic acid, does not exhibit these protective effects and fails to activate the GPR40 pathway nih.govphylogene.com. This demonstrates a specific structure-function relationship in its role as a gut microbial metabolite.
Integration into Lipid Metabolism and Immunomodulation
As a bioactive lipid, 10-HOE is integrated into host lipid metabolism and exerts significant immunomodulatory effects. Its function extends beyond the gut to influence systemic immune responses. The interaction of 10-HOE and other microbial-derived octadecanoids with cellular receptors like GPR40 links lipid sensing to metabolic and immune regulation nih.gov.
The immunomodulatory properties of 10-HOE are characterized by anti-inflammatory actions. Preclinical research has shown that this fatty acid can suppress the maturation of myeloid dendritic cells, which are key antigen-presenting cells that initiate immune responses researchgate.net. Furthermore, it has been observed to attenuate the production of inflammatory cytokines researchgate.netresearchgate.net. These actions suggest that 10-HOE produced by gut bacteria can help regulate host immunity, potentially preventing excessive inflammation researchgate.net. This positions 10-HOE as a key signaling molecule in the communication between the gut microbiota and the host's immune system, contributing to immune homeostasis through its role in lipid-mediated signaling pathways.
Advanced Research Methodologies and Analytical Approaches
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the structural analysis of 10-HODE, providing detailed information about its molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 10-HODE and its isomers. Both ¹H and ¹³C NMR provide critical data on the connectivity of atoms within the molecule.
¹H NMR spectra are used to identify the chemical environment of protons. Key signals for related hydroxyoctadecenoic acids include a multiplet corresponding to the methine proton of the allylic hydroxyl group (HO-CH-C=C), a triplet for the methylene (B1212753) group alpha to the carbonyl function, and signals for the allylic methylene protons. researchgate.net The coupling constants (J values) derived from these signals are crucial for determining the stereochemistry of double bonds; for instance, a J value in the range of 15.0–15.3 Hz is indicative of a trans configuration. researchgate.net
¹³C NMR spectroscopy complements the proton data by providing a map of the carbon skeleton. Distinct signals are observed for the carboxyl carbon, the sp² hybridized carbons of the double bond, the carbon atom bearing the hydroxyl group (C-OH), and the various methylene carbons of the aliphatic chain. researchgate.netmdpi.com The chemical shifts of the glycerol (B35011) carbons in glyceride-bound HODE, for example, appear in the 60-72 ppm region. mdpi.com
Table 1: Representative ¹H NMR Data for an Isomer of 10-Hydroxyoctadecenoic Acid (Data based on (E)-9-hydroxy-10-octadecenoic acid as a representative example)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Methine (HO-CH -C=C) | 4.03 | Doublet of Triplets | J=6.6, J'=6.3 |
| Methylene (α to -COOH) | 2.30 | Triplet | J=7.4 |
| Allylic Methylene | 2.02 | Multiplet | |
| Olefinic Protons | 5.40 - 5.60 | Multiplet | J≈15 (trans) |
Source: researchgate.net
Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of 10-HODE and for elucidating its structure through fragmentation analysis. nih.gov For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), 10-HODE is typically derivatized to increase its volatility and thermal stability. jfda-online.comsigmaaldrich.com
A common derivatization strategy involves a two-step process: first, the carboxylic acid is converted to its methyl ester (FAME), and second, the hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). wiley.comnih.gov
Under electron impact (EI) ionization, the TMS derivative of methyl 10-hydroxyoctadecenoate undergoes characteristic α-cleavage on either side of the carbon bearing the silyloxy group. This predictable fragmentation is key to pinpointing the location of the original hydroxyl group. researchgate.netwiley.com For 10-HODE, cleavage between C9-C10 and C10-C11 generates diagnostic ions that confirm the C-10 position of the hydroxyl group. researchgate.net Specifically, analysis of a mixture containing the TMS derivative of methyl (E)-9-hydroxy-10-octadecenoic acid showed key fragment ions at m/z 227 and m/z 271, arising from the α-cleavage. researchgate.net Another derivatization approach involves the creation of pentafluorobenzyl (PFB) esters, which can then be silylated for GC-MS analysis. nih.gov
Table 2: Key Mass Fragments for GC-MS Identification of Derivatized 10-HODE Isomers (Data based on TMS derivatives of methyl hydroxyoctadecenoates)
| Fragment Ion (m/z) | Origin of Fragment | Significance |
| 227 | [Me₃SiO-CH-(CH₂)₇CH₃]⁺ | Indicates cleavage at the C8-C9 bond in a 9-hydroxy isomer or C9-C10 bond in a 10-hydroxy isomer. |
| 271 | [Me₃SiO-CH-(CH₂)₅CH=CH-COOCH₃]⁺ | Indicates cleavage at the C10-C11 bond in a 9-hydroxy isomer. |
| 285 | [Me₃SiO-CH-CH=CH-(CH₂)₇COOCH₃]⁺ | Indicates cleavage at the C11-C12 bond in an 11-hydroxy isomer. |
Source: researchgate.net
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for isolating 10-HODE from complex mixtures and for its quantification. The choice of method depends on the sample matrix and the specific analytical goal.
Gas Chromatography (GC) is a powerful technique for separating volatile compounds. For 10-HODE analysis, the compound must first be derivatized into a more volatile form, such as a fatty acid methyl ester (FAME). biorxiv.org These derivatives can be separated on low-polarity capillary columns. ifremer.fr A Flame Ionization Detector (FID) is frequently used for quantification due to its high sensitivity and wide linear range for carbon-containing compounds. biorxiv.org GC can be performed under isothermal conditions, for example at 200°C, to achieve separation. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a versatile method for the analysis of 10-HODE, often without the need for derivatization. nih.gov
Reversed-Phase (RP-HPLC): This is the most common HPLC mode, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a gradient of acetonitrile (B52724) and water). nih.govgerli.com Separation is based on the hydrophobicity of the analytes. RP-HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for the quantification of hydroxy fatty acids in biological samples. nih.govplos.org
Normal-Phase (NP-HPLC): In this mode, a polar stationary phase is used with a nonpolar mobile phase. NP-HPLC is particularly effective for separating structural isomers of hydroxy fatty acids that may co-elute in RP-HPLC. nih.gov It has been successfully used to separate and identify diastereoisomers of related dihydroxyoctadecadienoic acids. nih.gov
The biological activity of 10-HODE can be highly dependent on its stereochemistry. Therefore, separating its enantiomers, (10R)-HODE and (10S)-HODE, is critical. Chiral chromatography, a specialized form of HPLC, is the primary method used for this purpose. researcher.life This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Specific chiral columns have been successfully employed for the analysis of 10-HODE enantiomers. For example, 10S-HODE has been shown to elute before 10R-HODE on a silica (B1680970) column with an aromatic chiral selector (Reprosil Chiral-NR). nih.gov Another type of column used for related hydroxy fatty acids is based on cellulose (B213188) tribenzoate (Chiralcel OB-H). nih.gov The combination of chiral phase HPLC with tandem mass spectrometry (HPLC-MS/MS) provides both separation and sensitive detection of the specific enantiomers. nih.govdiva-portal.org
Table 3: Chiral HPLC Columns and Elution Order for HODE Enantiomers
| Chiral Stationary Phase | Analyte | Elution Order |
| Reprosil Chiral-NR (aromatic selector) | 10-HODE | 10S-HODE elutes before 10R-HODE |
| Chiralcel OB-H (cellulose tribenzoate) | 8-HODE | 8S-HODE elutes before 8R-HODE |
Source: nih.gov
Isotopic Labeling and Metabolomic Profiling for Pathway Elucidation
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. numberanalytics.com This method involves introducing a compound containing a stable, non-radioactive isotope (such as ¹³C or ¹⁵N) and tracking its incorporation into downstream metabolites using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.comfrontiersin.org Metabolomic profiling, the comprehensive analysis of all metabolites in a sample, is often used in conjunction with isotopic labeling to identify and quantify the full spectrum of metabolic products, thus elucidating complex biochemical pathways. frontiersin.orggeneralmetabolics.com
In the context of this compound (10-HOA), these methodologies are crucial for understanding its biosynthesis and catabolism. For instance, studies on gut microbiota have shown that Lactobacillus plantarum can convert linoleic acid into 10-HOA. nih.gov Isotopic labeling experiments can confirm this pathway by feeding the bacteria ¹³C-labeled linoleic acid and detecting the label in 10-HOA and its intermediates. The metabolic conversion process involves a series of enzymatic reactions, producing various hydroxy and oxo fatty acids. nih.gov
Metabolomic profiling using techniques like liquid chromatography-mass spectrometry (LC-MS) allows for the identification of these intermediates, such as 10-oxo-cis-12-octadecenoic acid (KetoA) and 10-oxooctadecanoic acid (KetoB), which are formed during the conversion of linoleic acid to 10-HOA. nih.govnoster.inc In prokaryotic systems like Pseudomonas spp., metabolomic analysis can reveal pathway dynamics, identifying intermediates like 10-ketooctadecanoic acid that are part of the catabolic process. This global analysis of labeling patterns helps to discover novel metabolic reactions and understand how metabolic fluxes change in response to various conditions. frontiersin.org
Table 1: Application of Isotopic Labeling and Metabolomics in 10-HOA Pathway Analysis
| Methodology | Application to 10-HOA Research | Precursor/Tracer Example | Identified Intermediates/Products | Biological System | Reference |
|---|---|---|---|---|---|
| Isotopic Labeling | Tracing the biosynthetic origin of 10-HOA. | ¹³C-labeled linoleic acid | ¹³C-labeled this compound | Lactobacillus plantarum | nih.gov |
| Metabolomic Profiling (LC-MS/MS) | Identifying intermediates in the conversion of linoleic acid. | Linoleic acid | 10-oxo-cis-12-octadecenoic acid (KetoA), 10-oxooctadecanoic acid (KetoB) | Lactobacillus plantarum | nih.govnoster.inc |
| Metabolomic Profiling (LC-MS/MS) | Characterizing catabolic pathways. | This compound | 10-ketooctadecanoic acid | Pseudomonas spp. |
Cell-Based Assays and In Vitro Model Systems
Receptor binding and activation assays are fundamental in vitro tools used to identify and characterize the interaction between a ligand, such as 10-HOA, and its cellular receptors. Binding assays, often using radiolabeled ligands, measure the affinity of a compound for a receptor, while activation assays measure the functional response downstream of binding, such as changes in intracellular signaling molecules. nih.govrevvity.co.jpnoaa.gov
Research has identified G protein-coupled receptors (GPRs) as key targets for 10-HOA. Specifically, 10-HOA is an agonist for GPR40, also known as the free fatty acid receptor 1 (FFAR1). nih.gov GPR40 activation by fatty acids typically leads to signaling through Gαq/11, which increases intracellular calcium ([Ca²⁺]i) levels. nih.gov
Cell-based assays using engineered cell lines, such as Human Embryonic Kidney 293 (HEK293) cells expressing human GPR40, are employed to study these interactions. In such systems, the application of 10-HOA has been shown to induce intracellular calcium responses, confirming its role as a GPR40 agonist. nih.gov The barrier-recovering effects of a related compound, 10-hydroxy-cis-12-octadecenoic acid (HYA), in Caco-2 intestinal cells were nullified by a GPR40 antagonist, further cementing the receptor's role in mediating the fatty acid's biological effects. nih.gov
Table 2: Receptor Binding and Activation Studies of 10-Hydroxy-Fatty Acids
| Compound | Receptor Target | Cell Model | Assay Type | Observed Effect | Reference |
|---|---|---|---|---|---|
| This compound (10-HOA) | GPR40 | Caco-2 cells | Functional Assay | Activation of GPR40 signaling | |
| 10-hydroxy-cis-12-octadecenoic acid (HYA) | GPR40 | HEK293 cells expressing human GPR40 | Calcium Influx Assay | Induced intracellular Ca²⁺ responses | nih.gov |
| 10-hydroxy-cis-12-octadecenoic acid (HYA) | GPR40 | Caco-2 cells | Antagonist Inhibition Assay | Barrier-recovering effects abrogated by GPR40 antagonist | nih.gov |
| 10-Hydroxyoctadecadienoic acid (HODE) isomers | PPARγ | CV-1 cells | Luciferase Reporter Assay | Varied agonist activity among isomers | nih.gov |
To understand the downstream cellular consequences of receptor activation by 10-HOA, researchers employ techniques to measure changes in gene and protein expression. Quantitative real-time polymerase chain reaction (qRT-PCR) is a standard method to quantify mRNA levels of specific genes, while protein levels are often assessed using methods like Western Blotting or enzyme-linked immunosorbent assays (ELISA). nih.govabyntek.comdenovix.com
Studies using the intestinal epithelial Caco-2 cell line have demonstrated that 10-HOA and related microbial metabolites can modulate the expression of critical proteins. For example, 10-hydroxy-cis-12-octadecenoic acid (HYA) was found to suppress TNF-α-induced changes in the expression of tight junction-related molecules like occludin and zonula occludens-1 (ZO-1). nih.gov It also significantly up-regulated the expression of GPR40 in these cells. nih.gov Furthermore, HYA was shown to suppress the mRNA and protein expression of TNF receptor 2 (TNFR2). nih.gov These gene expression changes are typically normalized to a stable housekeeping gene, such as β-actin or GAPDH, to ensure accurate quantification. nih.gov
Other studies have shown that hydroxy-octadecenoic acids can down-regulate the expression of uncoupling protein 3 (UCP3), a mitochondrial protein involved in energy metabolism and protection from oxidative stress. nih.gov
Table 3: Modulation of Gene and Protein Expression by 10-Hydroxy-Fatty Acids
| Compound | Target Gene/Protein | Cell/Tissue Model | Technique | Result | Reference |
|---|---|---|---|---|---|
| 10-hydroxy-cis-12-octadecenoic acid (HYA) | GPR40 | Caco-2 cells | Real-time RT-PCR | Up-regulation of mRNA expression | nih.gov |
| 10-hydroxy-cis-12-octadecenoic acid (HYA) | Occludin, ZO-1 | Caco-2 cells | Real-time RT-PCR, Protein analysis | Suppression of TNF-α-induced changes | nih.gov |
| 10-hydroxy-cis-12-octadecenoic acid (HYA) | TNFR2 | Caco-2 cells, Colonic tissue | Real-time RT-PCR, Protein analysis | Suppression of mRNA and protein expression | nih.gov |
| Hydroxy-octadecenoic acids | UCP3 | L6 cells | Gene Expression Analysis | Significant down-regulation of gene expression | nih.gov |
| 10-Hydroxyoctadecanoic acid (h18:0) | PPARα target genes | RAW 264.7 macrophages | Transcriptional Reporter Assays | Selective activation of PPARα | researchgate.net |
Supramolecular Chemistry and Crystallographic Analysis for Stereochemical Studies
Supramolecular chemistry investigates how molecules assemble into larger, ordered structures through non-covalent interactions like hydrogen bonding. acs.orgresearchgate.net For chiral molecules like 10-HOA, these assemblies can lead to unique materials such as organogels. mdpi.com Crystallographic analysis, particularly single-crystal X-ray diffraction, provides precise atomic-level detail of a molecule's three-dimensional structure, including its absolute stereochemistry. mdpi.com
The (R)-enantiomer of 10-hydroxystearic acid, (R)-10-HSA, has been studied for its ability to form organogels, a behavior that depends on the solvent and cooling conditions. mdpi.com Its molecular structure has been resolved through single-crystal X-ray analysis. The data reveals that (R)-10-HSA crystallizes in a triclinic system. mdpi.com The crystal structure is characterized by the formation of dimers through hydrogen bonding between the carboxylic acid groups of two separate molecules. mdpi.com Additionally, hydrogen bonds involving the hydroxyl groups at the C10 position create chains that link these dimers, building the extended supramolecular architecture. mdpi.com Comparing positional isomers shows that molecules like 10-HSA self-assemble similarly, with monomers forming a carboxylic cyclic dimer and the secondary hydroxyl group facilitating growth along a secondary axis. researchgate.net This detailed structural information is vital for understanding how the specific position and stereochemistry of the hydroxyl group dictate the macroscopic properties of the resulting material. mdpi.com
Table 4: Crystallographic Data for (R)-10-Hydroxyoctadecanoic Acid
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | mdpi.com |
| Space Group | P1 | |
| a | 4.835 Å | |
| b | 9.150 Å | |
| c | 20.725 Å | |
| α | 83.097° | |
| β | 89.850° | |
| γ | 83.097° | |
| Volume | 901.1 ų | |
| Key Supramolecular Interactions | Carboxylic acid dimers via H-bonds; Inter-dimer H-bonds via C10-hydroxyl groups | mdpi.com |
Computational Approaches and Molecular Modeling (e.g., Molecular Docking)
Computational chemistry provides powerful tools to predict and analyze the interactions between small molecules and biological macromolecules. bsmiab.org Molecular docking is a prominent method used to predict the preferred orientation (pose) and binding affinity of a ligand when it binds to a receptor's active site. mdpi.comwustl.edu This approach is instrumental in correlating a molecule's structure, including its stereochemistry, with its biological activity.
Molecular docking simulations have been applied to understand how 10-HOA and its isomers interact with protein targets. For example, docking studies of various hydroxyoctadecadienoic acid (HODE) isomers, including 10-HODE, into the ligand-binding domain (LBD) of peroxisome proliferator-activated receptor γ (PPARγ) showed that while most isomers could bind, they exhibited different levels of agonist activity. nih.govnih.gov This suggests that subtle differences in structure can lead to significant functional changes. Further studies are needed, such as crystal structure analysis, to fully reveal the binding geometry between these fatty acids and the PPARγ LBD. nih.gov
In another application, computational analysis was used to investigate the enzymatic resolution of 10-HSA enantiomers by the lipase (B570770) CALB. gsartor.org By modeling the formation of tetrahedral intermediates within the enzyme's active site and analyzing the hydrogen bond network, researchers could predict how the enzyme differentiates between the R- and S-enantiomers. gsartor.org These computational approaches, often combined with experimental data, provide deep insights into the molecular basis of 10-HOA's biological functions and enzymatic processing. nih.gov
Table 5: Molecular Modeling Studies Involving 10-Hydroxy-Fatty Acids
| Compound/Isomers | Protein Target | Computational Method | Key Finding/Objective | Reference |
|---|---|---|---|---|
| 10-HODE and other isomers | PPARγ Ligand-Binding Domain | Molecular Docking Simulation | Predicted similar binding scores but revealed differences in agonist activity among isomers. | nih.govnih.gov |
| 10-HSA methyl ester | Lipase from Candida antarctica (CALB) | Molecular Modeling (Conformational search, Molecular Dynamics) | Verified the feasibility of enantiodifferentiation by the enzyme. | gsartor.org |
| 9,10-Dihydroxystearic acid | NLRP3 (Inflammasome) | Molecular Docking, Molecular Dynamics | Predicted strong binding interactions, suggesting potential immunomodulatory activity. | bsmiab.org |
Future Research Directions and Translational Perspectives
Elucidating Unexplored Biological Roles and Mechanisms
While current research has identified 10-HODEA as a metabolite of linoleic acid produced by gut microbiota with anti-inflammatory properties, its full spectrum of biological activities is far from understood. ebi.ac.ukportlandpress.com A significant future direction will be to uncover novel biological roles and the intricate molecular mechanisms through which 10-HODEA exerts its effects.
Initial studies have shown that 10-HODEA can modulate inflammatory responses and may play a role in maintaining intestinal barrier function. It has been demonstrated to ameliorate intestinal epithelial barrier impairments by regulating tumor necrosis factor receptor 2 (TNFR2) expression via the G protein-coupled receptor (GPR) signaling pathway. Further investigation is needed to explore its impact on other cellular signaling pathways, such as the PI3K/AKT pathway, which is crucial in glucose metabolism and has been linked to the actions of similar hydroxy fatty acids. researchgate.net
The interaction of 10-HODEA with peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, presents another promising area of research. portlandpress.com Although some HODE isomers have shown PPARγ agonist activity, the specific activity of different 10-HODEA isomers needs to be comprehensively analyzed. portlandpress.com Understanding how 10-HODEA influences gene expression related to lipid metabolism and inflammation through PPARs could reveal new therapeutic targets.
Moreover, the potential for 10-HODEA to act as an inter-species competition molecule, as suggested by its toxicity to certain pathogenic bacteria like Streptococcus pneumoniae, opens up research into its antimicrobial properties and its role in shaping the microbiome. nih.gov
Investigating Isomeric Specificity in Biological Systems
10-Hydroxyoctadecenoic acid exists as multiple stereoisomers and regioisomers, and it is becoming increasingly clear that these different forms can possess distinct biological activities. portlandpress.comresearchgate.net A critical area for future research is to systematically investigate the isomeric specificity of 10-HODEA in various biological systems.
For instance, studies have begun to differentiate the activities of various hydroxyoctadecadienoic acid (HODE) isomers, noting that 9-HODEs, 10-HODEs, 12-HODEs, and 13-HODEs exhibit different PPARγ agonist activities. portlandpress.com Specifically, 10- and 12-(Z,E)-HODEs have been identified as PPARγ agonists. portlandpress.com Further comparative analyses are essential to delineate the precise effects of the (R) and (S) enantiomers and the (E) and (Z) geometric isomers of 10-HODEA.
The stereochemistry of the hydroxyl group can influence intermolecular interactions, solubility, and reaction kinetics, which in turn affects biological function. For example, the spatial arrangement of isomers can alter their binding affinity to receptors and their permeability across cell membranes. Future studies should employ chiral separation techniques to isolate pure isomers and conduct comparative biological assays to correlate specific structures with functional outcomes. nih.gov This will be crucial for understanding their roles as potential biomarkers, as seen with 10- and 12-(Z,E)-HODEs in the context of early-stage diabetes. plos.org
Optimization of Biotechnological Production for Academic Studies
To facilitate in-depth research into its biological functions, the availability of high-purity 10-HODEA is essential. Therefore, optimizing biotechnological production methods is a key future direction. Current methods often rely on microbial fermentation, but yields and purity can vary.
Researchers have utilized various microorganisms, including Lactobacillus plantarum, Stenotrophomonas nitritireducens, and strains of Pseudomonas aeruginosa, to produce 10-HODEA from oleic or linoleic acid. ebi.ac.ukresearchgate.net For instance, whole cells of Stenotrophomonas nitritireducens have been optimized to produce 15 g/L of 10-hydroxy-12(Z)-octadecenoic acid in a bioreactor. ebi.ac.uk Similarly, Pseudomonas aeruginosa has been shown to convert oleic acid to 10S-hydroxy-8(E)-octadecenoic acid with a yield of 42%. researchgate.net
Future efforts should focus on metabolic engineering of these or other host organisms to enhance production titers and stereoselectivity. This could involve overexpressing key enzymes like fatty acid hydratases or dioxygenases and knocking out competing metabolic pathways. researchgate.netnih.gov The development of efficient and scalable downstream processing and purification strategies will also be critical to obtaining research-grade 10-HODEA. Optimization of fermentation parameters such as pH, temperature, and substrate concentration has already shown promise in increasing yields. ebi.ac.ukcrdeepjournal.org
Table 1: Biotechnological Production of this compound
| Microorganism | Substrate | Product | Yield/Concentration | Reference |
| Stenotrophomonas nitritireducens | Linoleic acid | 10-hydroxy-12(Z)-octadecenoic acid | 15 g/L | ebi.ac.uk |
| Pseudomonas aeruginosa NRRL B-14938 | Oleic acid | 10S-hydroxy-8(E)-octadecenoic acid | 4.24 g/L (42% w/w) | researchgate.net |
| Recombinant E. coli expressing PpoC | Linoleic acid | 10R-hydroxy-8E,12Z-octadecadienoic acid | 2.7 g/L (54% w/w) | researchgate.net |
| Lactococcus lactis subsp. lactis KFRI 131 | Oleic acid | 10-hydroxyoctadecanoic acid | 65% conversion rate | jmb.or.kr |
| Saccharomyces cerevisiae | Oleic acid | 10-hydroxyoctadecanoic acid | 45% yield | researchgate.net |
Developing Novel Research Tools and Methodologies
Advancing the study of 10-HODEA will require the development and application of novel research tools and methodologies. nih.govebsco.com This includes more sensitive and specific analytical techniques for its detection and quantification in complex biological matrices.
Current methods often involve gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). plos.orgrsc.org The development of improved chromatographic separation techniques, especially for chiral analysis, will be vital for isomeric specificity studies. nih.gov The use of stable isotope-labeled internal standards, such as deuterated 10-HODEA, can significantly improve the accuracy of quantification by GC- or LC-MS. caymanchem.com
Furthermore, the creation of new molecular probes and assays will be instrumental in elucidating the mechanisms of action of 10-HODEA. This could include the development of fluorescently labeled analogs to visualize its subcellular localization or the use of affinity-based probes to identify its protein binding partners. Methodologies like computational docking simulations can complement experimental work by predicting the binding of different isomers to target receptors like PPARγ. portlandpress.com As the field progresses, integrating various "omics" approaches, such as metabolomics and proteomics, will provide a more holistic understanding of the physiological impact of 10-HODEA.
Q & A
Q. How should 10-HOE data be integrated into broader lipidomic or transcriptomic studies?
- Methodological Answer : Use bioinformatics pipelines (e.g., MetaboAnalyst, XCMS Online) to align 10-HOE peaks with other lipid species. For multi-omics integration, correlate LC-MS lipid data with RNA-seq datasets via weighted gene co-expression network analysis (WGCNA), identifying gene clusters linked to 10-HOE modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
